![molecular formula C18H20FN3O5 B193974 Levofloxacin-N-oxid CAS No. 117678-38-3](/img/structure/B193974.png)
Levofloxacin-N-oxid
Übersicht
Beschreibung
Levofloxacin-N-oxid ist ein Derivat von Levofloxacin, einem weit verbreiteten Fluorchinolon-Antibiotikum.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Formation
Levofloxacin N-oxide is formed through the oxidation of levofloxacin, specifically at the piperazine ring, resulting in a compound that lacks bactericidal activity. The chemical structure of levofloxacin N-oxide is characterized by the presence of an N-oxide functional group, which alters its reactivity compared to its parent compound .
Pharmacological Research
-
Toxicological Studies :
- Research has indicated that levofloxacin N-oxide may exhibit genotoxic properties. In vitro studies using mouse lymphoma assays and chromosome aberration assays have shown that while it does not induce mutagenicity at lower concentrations, it can result in structural aberrations at higher doses . This raises concerns about its safety as a degradation product in pharmaceutical formulations.
-
Cytochrome P450 Interaction :
- A study evaluated the inhibitory effects of various N-oxides, including levofloxacin N-oxide, on cytochrome P450 enzymes. The findings suggest that levofloxacin N-oxide does not significantly inhibit CYP pathways compared to other compounds, indicating a lower risk for drug-drug interactions involving this metabolite .
-
Antioxidant Defense Impact :
- Investigations into the effects of levofloxacin on oxidative stress revealed that its metabolites, including levofloxacin N-oxide, can deplete antioxidant defenses in biological systems. This depletion may lead to renal and hepatic dysfunctions, highlighting the need for careful monitoring of oxidative stress markers in patients receiving levofloxacin therapy .
Environmental Implications
Levofloxacin N-oxide has been detected as a degradation product in wastewater treatment processes. Its persistence raises concerns regarding environmental contamination and potential ecological impacts. Studies indicate that levofloxacin and its metabolites can undergo transformations in aquatic environments, leading to the formation of various degradation products that may possess different biological activities .
Case Studies
-
Biotransformation Studies :
- A recent study demonstrated that levofloxacin can be completely transformed into levofloxacin N-oxide under specific conditions (e.g., pH 5 and 30 °C). This transformation was more efficient at lower concentrations of the parent antibiotic, suggesting that environmental factors significantly influence the degradation pathways of fluoroquinolones .
-
Clinical Observations :
- Clinical studies assessing the renal and hepatic impacts of levofloxacin have noted significant increases in liver enzymes and markers of renal dysfunction among patients treated with high doses of levofloxacin. While these effects are primarily attributed to the parent compound, the role of its metabolites, including levofloxacin N-oxide, warrants further investigation to fully understand their contributions to observed toxicities .
Summary Table of Research Findings
Wirkmechanismus
Target of Action
Levofloxacin, the parent compound of Levofloxacin N-oxide, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases, each with unique functions . DNA gyrase is involved in DNA replication, transcription, and repair, while topoisomerase IV plays a crucial role in partitioning replicated chromosomal DNA during bacterial cell division .
Mode of Action
Levofloxacin exerts its antimicrobial effects by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication . As a result, DNA replication and transcription are halted, leading to bacterial cell death .
Biochemical Pathways
The parent compound levofloxacin is known to interfere with the dna replication and division process in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Levofloxacin disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
Levofloxacin is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg . It penetrates well into most body tissues and fluids . Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion . The average apparent total body clearance of Levofloxacin ranges from 8.64-13.56 L/h, and its renal clearance ranges from 5.76-8.52 L/h . The pharmacokinetics of Levofloxacin N-oxide may be similar, but specific studies are needed to confirm this.
Result of Action
The primary result of Levofloxacin’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and cell division, Levofloxacin prevents bacteria from proliferating, leading to their eventual death . The effects of Levofloxacin N-oxide on molecular and cellular levels are expected to be similar, but specific studies are needed to confirm this.
Action Environment
The action of Levofloxacin can be influenced by various environmental factors. For instance, the presence of salt competing species in the aqueous phase can seriously hamper the uptake of Levofloxacin . Moreover, the degradation of Levofloxacin in aqueous solution can be achieved using advanced oxidation processes . The influence of environmental factors on the action, efficacy, and stability of Levofloxacin N-oxide may be similar, but specific studies are needed to confirm this.
Biochemische Analyse
Molecular Mechanism
Its parent compound, Levofloxacin, acts by inhibiting the supercoiling activity of bacterial DNA gyrase, halting DNA replication
Temporal Effects in Laboratory Settings
Levofloxacin N-oxide is a degradation product of Levofloxacin that forms through exposure to daylight or hydrogen peroxide . This suggests that the presence and concentration of Levofloxacin N-oxide may change over time in laboratory settings, depending on the conditions.
Metabolic Pathways
Levofloxacin N-oxide is a metabolite of Levofloxacin . Levofloxacin is metabolized in the liver to desmethyl-levofloxacin and Levofloxacin N-oxide . Less than 5% of the administered dose of Levofloxacin is recovered in the urine as these metabolites .
Transport and Distribution
Its parent compound, Levofloxacin, is widely distributed in the body, with concentrations in many tissues and fluids often exceeding those observed in plasma .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Levofloxacin-N-oxid kann durch Reaktion von Levofloxacin mit Wasserstoffperoxid in Gegenwart eines sauren Katalysators synthetisiert werden. Ein übliches Verfahren beinhaltet das Auflösen von Levofloxacin in Salzsäure und anschließendes schrittweises Zugeben von Wasserstoffperoxidlösung bei kontrollierten Temperaturen. Die Reaktionsmischung wird dann getrocknet und umkristallisiert, um this compound mit hoher Reinheit zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet das Mischen von Levofloxacin mit Eisessig und das Hinzufügen eines Katalysators wie Phosphorwolframsäure. Anschließend wird Wasserstoffperoxid portionsweise hinzugefügt, und die Reaktionsmischung wird einer Vakuumdestillation und Umkristallisation unterzogen, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Levofloxacin-N-oxid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen wie dem Piperazinring und der Carbonsäureeinheit beeinflusst .
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid wird üblicherweise als Oxidationsmittel verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden auftreten.
Wichtigste gebildete Produkte
Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise ergibt die Oxidation mit Wasserstoffperoxid hauptsächlich this compound, während die Reduktion zur Bildung von Levofloxacin führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Levofloxacin: Die Stammverbindung, die weit verbreitet als Antibiotikum eingesetzt wird.
Ofloxacin: Ein racemisches Gemisch, von dem Levofloxacin das aktive S-Enantiomer ist.
Moxifloxacin: Ein weiteres Fluorchinolon mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit
Im Gegensatz zu seiner Stammverbindung wird Levofloxacin-N-oxid hauptsächlich wegen seiner Rolle als Verunreinigung und seiner potenziellen Auswirkungen auf Arzneimittelformulierungen untersucht .
Biologische Aktivität
Levofloxacin N-oxide is a degradation product of the fluoroquinolone antibiotic levofloxacin, primarily formed through metabolic processes. This article delves into the biological activity of levofloxacin N-oxide, examining its pharmacological properties, potential toxicity, and implications for antibiotic resistance.
Levofloxacin N-oxide has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 117678-38-3 |
Molecular Formula | CHFNO |
Molecular Weight | 377.367 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Levofloxacin N-oxide is noted for not exhibiting significant genotoxic risks, which is crucial for evaluating its safety profile as a metabolite of levofloxacin .
Antimicrobial Properties
Research indicates that levofloxacin N-oxide does not possess bactericidal activity. Its formation as a degradation product may compromise the efficacy of levofloxacin, potentially contributing to increased bacterial resistance due to the absence of an effective antimicrobial agent . The lack of bactericidal properties raises concerns about the implications for treatment regimens involving levofloxacin.
Potential Mutagenicity
Levofloxacin N-oxide has been suggested as a potential mutagen due to its structural similarities to quinolone derivatives. Some studies indicate that while levofloxacin itself is not considered a genotoxic impurity, its metabolites may pose risks that warrant further investigation . The presence of a quinolone-3-carboxylic acid or naphthyridine analog in its structure raises questions about its long-term safety in clinical use.
Case Studies and Research Findings
- Degradation Studies : A study by Ge et al. demonstrated that levofloxacin degrades into several products when exposed to light, with levofloxacin N-oxide being one of the primary metabolites identified. This study highlighted the importance of protecting levofloxacin from light to maintain its stability and effectiveness .
- Anticancer Activity Exploration : Although primarily known for its antibacterial properties, research has explored the anticancer potential of levofloxacin derivatives. Compounds derived from levofloxacin have shown promising cytotoxic activity against various cancer cell lines, indicating that modifications to the structure could yield beneficial therapeutic applications . However, the specific role of levofloxacin N-oxide in these activities is less clear and requires further exploration.
- Resistance Mechanisms : The emergence of resistance among bacterial strains treated with fluoroquinolones like levofloxacin has been documented extensively. The formation of non-active metabolites such as levofloxacin N-oxide could contribute to this resistance by reducing the overall concentration of active drug available to inhibit bacterial growth .
Eigenschaften
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLAUMUQGRQERL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151865 | |
Record name | Levofloxacin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117678-38-3 | |
Record name | Levofloxacin N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofloxacin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOFLOXACIN N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0E2O42UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Levofloxacin N-oxide and how is it related to Levofloxacin?
A1: Levofloxacin N-oxide is a known impurity found in Levofloxacin drug substances and products. [] It is a product of Levofloxacin oxidation and is often detected during stability studies of Levofloxacin formulations. [, ] While Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections, the pharmacological activity of Levofloxacin N-oxide is significantly less studied. []
Q2: How is Levofloxacin N-oxide metabolized and excreted in a biological system?
A3: While specific details about Levofloxacin N-oxide's metabolism are limited in the provided research, a study in Rhesus monkeys provides insights into the metabolic pathway of Levofloxacin. [] In this study, Levofloxacin N-oxide was identified as a minor metabolite of Levofloxacin, suggesting its potential formation within a biological system. The major route of excretion for total radioactivity (primarily attributed to Levofloxacin and its metabolites) was through urine (57-86%), with a minor fraction excreted in feces (7.4-14.7%). [] This information suggests that Levofloxacin N-oxide, if formed in vivo, might be subjected to similar metabolic pathways and excretion routes as Levofloxacin.
Q3: What analytical methods are used to identify and quantify Levofloxacin N-oxide?
A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique for identifying and quantifying Levofloxacin N-oxide. [, ] This method allows for the separation and detection of Levofloxacin N-oxide from Levofloxacin and other potential impurities in a sample. [] The use of mass spectrometry provides accurate mass measurements, aiding in the unambiguous identification of the compound. []
Q4: What is the significance of studying impurities like Levofloxacin N-oxide in pharmaceutical development?
A5: Understanding the formation, characteristics, and potential effects of impurities like Levofloxacin N-oxide is crucial in pharmaceutical development for several reasons. [] Firstly, impurities can impact the safety and efficacy of the drug product. Even in small amounts, impurities can potentially contribute to toxicity or reduce the drug's effectiveness. Secondly, characterizing impurities is essential for regulatory compliance. Regulatory agencies require strict control and monitoring of impurities in drug substances and products to ensure patient safety. Lastly, studying impurities can provide valuable insights into the degradation pathways of the drug substance, which can be helpful in developing stable formulations and ensuring the long-term quality of the drug product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.